molecular formula C7H6N2O2 B090925 Benzofurazan, 5-methyl-, 1-oxide CAS No. 19164-41-1

Benzofurazan, 5-methyl-, 1-oxide

Cat. No. B090925
CAS RN: 19164-41-1
M. Wt: 150.13 g/mol
InChI Key: HCWVKDOCXDWFEH-UHFFFAOYSA-N
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Description

Benzofurazan, 5-methyl-, 1-oxide is a chemical compound with the molecular formula C7H6N2O2 . It is also known by other names such as 5-methylbenzofuroxan .


Synthesis Analysis

While specific synthesis methods for Benzofurazan, 5-methyl-, 1-oxide were not found in the search results, benzofurazan derivatives have been synthesized using various methods . For instance, one method involves the reaction of benzofurazan-1-oxide with benzene-1,4-diol at room temperature .


Molecular Structure Analysis

The molecular structure of Benzofurazan, 5-methyl-, 1-oxide consists of a benzofurazan ring with a methyl group attached to the 5-position and an oxide group attached to the 1-position .


Physical And Chemical Properties Analysis

Benzofurazan, 5-methyl-, 1-oxide has a molecular weight of 150.1347 . More detailed physical and chemical properties were not found in the search results .

Scientific Research Applications

Reactivity Studies

Benzofurazan derivatives, including 5-Methylbenzofuroxan, have been used to understand and quantify the reactivity of these compounds towards secondary cyclic amines, like pyrrolidine, piperidine, and morpholine . These studies help in understanding the electrophilicity index of these compounds .

Biomedical Applications

Organic materials containing the NBD moiety, which includes 5-Methylbenzofuroxan, have been tested in potential biomedical applications . These applications leverage the unique properties of these compounds.

Bio-analytical Applications

5-Methylbenzofuroxan has also been used in bio-analytical applications . The compound’s unique properties make it suitable for various analytical techniques.

Organic Solar Cell Materials

The compound has been used as an effective electron-withdrawing building block for organic solar cell materials . This application takes advantage of the compound’s ability to accept and donate electrons.

Nonlinear Optical (NLO) Materials

5-Methylbenzofuroxan has been discovered to be a nonlinear optical (NLO) material . NLO materials have applications in areas like optical signal processing, optical communication, and laser technology.

Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

Benzofuran compounds, including 5-Methylbenzofuroxan, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

properties

IUPAC Name

5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVKDOCXDWFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172701
Record name Benzofurazan, 5-methyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofurazan, 5-methyl-, 1-oxide

CAS RN

19164-41-1
Record name Benzofurazan, 5-methyl-, 1-oxide
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Record name 5-Methylbenzofuroxan
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Record name Benzofurazan, 5-methyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate
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Record name 5-METHYLBENZOFURAZAN 1-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzofurazan, 5-methyl-, 1-oxide

Q & A

Q1: How does the methyl group in 5-Methylbenzofuroxan influence its reactivity with 2-acetylthiophene compared to unsubstituted benzofuroxan?

A1: The research demonstrates that 5-Methylbenzofuroxan exhibits a higher reaction rate with 2-acetylthiophene compared to unsubstituted benzofuroxan []. The study determined the rate constant for 5-Methylbenzofuroxan to be 8.03 x 10-3 min-1, while unsubstituted benzofuroxan exhibited a rate constant of 3.32 x 10-3 min-1 []. This difference is attributed to the electron-donating nature of the methyl group. The methyl substituent increases electron density in the benzofuroxan ring, making it more reactive towards electrophiles like the carbonyl group in 2-acetylthiophene [].

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